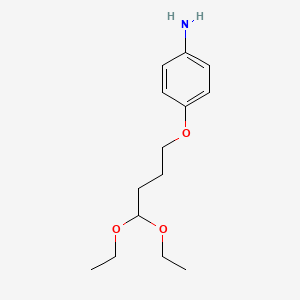
4-(4,4-Diethoxybutoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Diethoxybutoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with an aniline group and a butoxy chain with two ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diethoxybutoxy)aniline typically involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding phenoxide, which is then reacted with 4,4-diethoxybutyl bromide to yield the nitro compound. This intermediate is subsequently reduced to the aniline derivative using common reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions
4-(4,4-Diethoxybutoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.
Reduction: The nitro precursor can be reduced to the aniline derivative using hydrogen gas and a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-(4,4-Diethoxybutoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 4-(4,4-Diethoxybutoxy)aniline involves its interaction with various molecular targets. The aniline group can form hydrogen bonds and participate in electron transfer reactions, influencing biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering cellular processes .
類似化合物との比較
Similar Compounds
Aniline: The parent compound with a simpler structure.
4-Methoxyaniline: Similar structure with a methoxy group instead of the butoxy chain.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of the butoxy chain
Uniqueness
4-(4,4-Diethoxybutoxy)aniline is unique due to its extended butoxy chain with two ethoxy groups, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity compared to simpler aniline derivatives .
特性
分子式 |
C14H23NO3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
4-(4,4-diethoxybutoxy)aniline |
InChI |
InChI=1S/C14H23NO3/c1-3-16-14(17-4-2)6-5-11-18-13-9-7-12(15)8-10-13/h7-10,14H,3-6,11,15H2,1-2H3 |
InChIキー |
NDUIJOUGQQTWIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCOC1=CC=C(C=C1)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


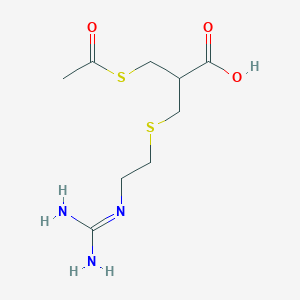

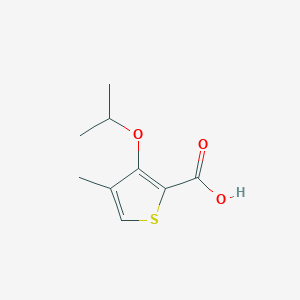

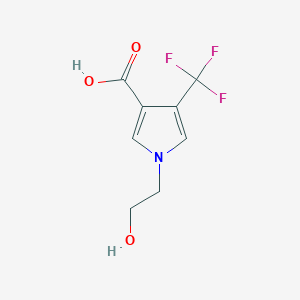
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)
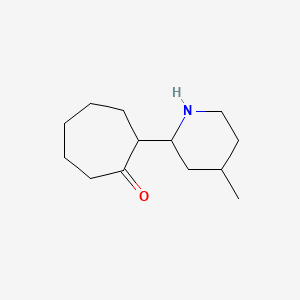

![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
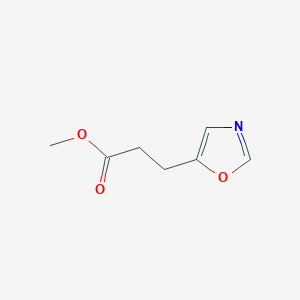
![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
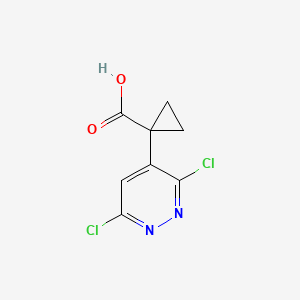

![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
